molecular formula C18H12N3NaO3S B12046795 sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate

sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate

Cat. No.: B12046795
M. Wt: 373.4 g/mol
InChI Key: KKSRFFGUIONCPS-FLPKAINGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline moiety, a thiazolidine ring, and a pyridine group, making it an interesting subject for studies in medicinal chemistry, materials science, and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include pyridine, quinoline derivatives, and thiazolidine precursors. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced thiazolidine derivatives .

Scientific Research Applications

Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Biological Activity

Sodium (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate, also known as GSK1059615, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article provides a detailed overview of its biological activity, synthesis, and therapeutic applications based on diverse research findings.

The compound is characterized by its thiazolidinone core structure, which is linked to a quinoline moiety. Its molecular formula is C18H11N3O2SC_{18}H_{11}N_{3}O_{2}S, with a molecular weight of 333.4 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C18H11N3O2S c22 17 16 24 18 23 21 17 10 11 1 2 15 14 9 11 13 5 8 20 15 12 3 6 19 7 4 12 h1 10H H 21 22 23 \text{InChI }\text{InChI 1S C18H11N3O2S c22 17 16 24 18 23 21 17 10 11 1 2 15 14 9 11 13 5 8 20 15 12 3 6 19 7 4 12 h1 10H H 21 22 23 }

GSK1059615 acts primarily as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and proliferation, making them significant targets in cancer therapy. Inhibition of these pathways can lead to decreased tumor growth and increased apoptosis in cancer cells.

Anticancer Properties

Research indicates that GSK1059615 shows promising anticancer activity across various cancer types:

  • Lymphoma : Studies have demonstrated that GSK1059615 effectively inhibits the proliferation of lymphoma cells by inducing cell cycle arrest and apoptosis.
  • Solid Tumors : The compound has been tested against several solid tumors, showing significant cytotoxic effects.
  • Endometrial Cancer : Preclinical trials suggest that it may reduce tumor size and improve survival rates in models of endometrial cancer.
  • Metastatic Breast Cancer : GSK1059615 has shown efficacy in inhibiting the growth of metastatic breast cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of thiazolidinone compounds similar to GSK1059615 have exhibited antimicrobial activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 16 μg/mL, indicating strong potential for use as antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of sodium (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate:

StudyFindings
Study 1 Demonstrated significant inhibition of PI3K/mTOR pathways in lymphoma cells leading to reduced cell viability.
Study 2 Showed that treatment with GSK1059615 resulted in increased apoptosis markers in solid tumor models compared to control groups.
Study 3 Reported antimicrobial efficacy against various bacterial strains with MIC values indicating potent activity.

Q & A

Q. Basic: What are the key steps for synthesizing sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate, and how is its structure confirmed?

Methodological Answer:
Synthesis typically involves condensation of a pyridinylquinoline aldehyde with a thiazolidinedione precursor under reflux in a mixed solvent system (e.g., DMF-acetic acid), followed by sodium salt formation and hydration. Key steps include:

  • Aldehyde-thiazolidinedione condensation : Optimize reaction time (2–4 hours) and stoichiometry (e.g., 1:1.2 molar ratio) to favor the Z-configuration .
  • Salt formation : Use sodium acetate or hydroxide in ethanol/water mixtures to precipitate the sodium salt .
  • Hydration : Crystallize from aqueous ethanol to incorporate water molecules into the lattice.

Structural confirmation :

  • Spectroscopy : Use ¹H/¹³C NMR to verify aromatic protons, methylidene (C=CH) signals (~δ 7.5–8.5 ppm), and absence of undesired isomers. IR confirms thiazolidinedione carbonyl stretches (~1750 cm⁻¹) .
  • Single-crystal X-ray diffraction : Refine with SHELXL (SHELX-2018) to resolve bond lengths, angles, and Z-configuration .

Q. Basic: How is the Z-configuration of the methylidene group experimentally validated?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the methylidene proton and adjacent aromatic protons (e.g., pyridin-4-yl or quinoline H atoms) to confirm the Z-isomer .
  • X-ray crystallography : Resolve the dihedral angle between the thiazolidinedione ring and the pyridinylquinoline moiety (typically <10° for Z-configuration) using SHELXL refinement .

Q. Advanced: How to resolve contradictions between spectroscopic data and crystallographic results during structural analysis?

Methodological Answer:

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data. If discrepancies arise (e.g., due to dynamic effects in solution), perform variable-temperature NMR or DFT calculations to model conformers .
  • Twinned crystals : Use SHELXT to detect twinning and reprocess data if diffraction patterns suggest pseudo-symmetry .

Q. Advanced: What strategies optimize crystallization for X-ray studies of this hygroscopic compound?

Methodological Answer:

  • Solvent screening : Test mixed solvents (e.g., DMF/water, ethanol/ethyl acetate) to balance solubility and volatility. Hydrate forms often crystallize best from aqueous ethanol .
  • Anti-solvent diffusion : Layer hexane over a DMF solution to slow nucleation and improve crystal quality .
  • Humidity control : Use sealed capillaries or humidity-controlled chambers to stabilize hydrate crystals during data collection .

Q. Advanced: How does the compound’s stability vary under oxidative or hydrolytic conditions, and how is this assessed?

Methodological Answer:

  • Oxidative stability : Expose to H₂O₂ (3% v/v) in buffered solutions (pH 7.4) and monitor degradation via HPLC. Thiazolidinedione rings are prone to oxidation at the methylidene group .
  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Track hydrate loss via TGA/DSC (endothermic peaks ~100–120°C indicate water release) .

Q. Advanced: How to address discrepancies in molecular docking scores for this compound’s receptor interactions?

Methodological Answer:

  • Protonation state : Use quantum mechanical calculations (e.g., Gaussian) to determine the dominant tautomer at physiological pH. Incorrect protonation (e.g., pyridinyl N vs. thiazolidinedione O) skews docking scores .
  • Ensemble docking : Dock against multiple receptor conformations (MD snapshots) to account for flexibility .
  • Validation : Compare with SPR or ITC binding data to calibrate docking parameters .

Q. Advanced: How to analyze hydrogen-bonding patterns in the crystal lattice, and what functional insights do they provide?

Methodological Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury CSD. The hydrate’s water molecules often mediate interactions between thiazolidinedione carbonyls and pyridinyl N atoms .
  • Energy frameworks : Calculate interaction energies (CrystalExplorer) to identify stabilizing contacts (e.g., Owater–H⋯O=C vs. C–H⋯π interactions) .

Q. Advanced: How do solvent polarity and proticity influence the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., SNAr at pyridinyl positions) but may promote side reactions via solvolysis .
  • Protic solvents (ethanol, acetic acid) : Favor proton-coupled electron transfer in redox reactions (e.g., methylidene oxidation) but reduce substitution yields .

Properties

Molecular Formula

C18H12N3NaO3S

Molecular Weight

373.4 g/mol

IUPAC Name

sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate

InChI

InChI=1S/C18H11N3O2S.Na.H2O/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12;;/h1-10H,(H,21,22,23);;1H2/q;+1;/p-1/b16-10-;;

InChI Key

KKSRFFGUIONCPS-FLPKAINGSA-M

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+]

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.